1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
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Overview
Description
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound It is characterized by the presence of chlorobenzyl groups attached to a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Starting Materials: 2-chlorobenzyl chloride, 2,6-dichlorobenzyl chloride, and 2-methyl-4(1H)-pyridinone.
Reaction Steps:
Reaction Conditions: These reactions typically require solvents like dichloromethane or toluene, and bases such as sodium hydroxide or potassium carbonate. The reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products depend on the specific reactions:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Potential use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-2-methyl-4(1H)-pyridinone: Lacks the 2,6-dichlorobenzyl group.
3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone: Lacks the 2-chlorobenzyl group.
Uniqueness
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is unique due to the presence of both 2-chlorobenzyl and 2,6-dichlorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO/c1-13-15(11-16-18(22)7-4-8-19(16)23)20(25)9-10-24(13)12-14-5-2-3-6-17(14)21/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGSNKLRMVGWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2Cl)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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